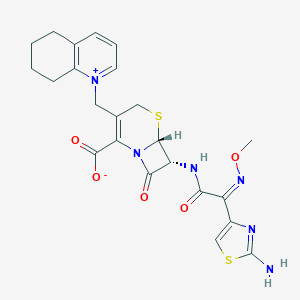

Cefquinome

描述

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16-/t17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKJNRNSJKEFMK-PQFQYKRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894103 | |

| Record name | Cefquinome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84957-30-2 | |

| Record name | Cefquinome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84957-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefquinome [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefquinome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFQUINOME SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFQUINOME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74S078CWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefquinome sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] As a member of the β-lactam class of antibiotics, its potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens makes it a critical tool in treating a variety of severe infections in animals.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound sulfate, tailored for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Properties

This compound is a semi-synthetic aminothiazolyl cephalosporin. Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key functional groups, including a quaternary quinolinium, an aminothiazolyl moiety, and an O-alkylated oxime, contribute to its high affinity for penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes.[1] The zwitterionic nature of the molecule is thought to facilitate its rapid penetration across the outer membranes of Gram-negative bacteria.[1]

The definitive chemical structure of the active pharmaceutical ingredient is this compound sulfate.

Table 1: Chemical Identifiers for this compound Sulfate

| Identifier | Value |

| CAS Number | 118443-89-3 |

| Molecular Formula | C₂₃H₂₄N₆O₅S₂ · H₂SO₄ |

| Molecular Weight | 626.68 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[3][4] |

| InChI Key | KYOHRXSGUROPGY-OFNLCGNNSA-N[5] |

| SMILES | CO\N=C(/C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)[O-])C[n+]3cccc4CCCCc34)\c5csc(N)n5.OS(=O)(=O)O[4] |

Table 2: Physicochemical Properties of this compound Sulfate

| Property | Value | Source(s) |

| Melting Point | 161-166 °C or 190-205 °C | [6] |

| pKa | 3.85 ± 0.5 | [7] |

| Appearance | White to light yellow powder | |

| Solubility | DMSO: 30 mg/mL, 100 mg/mL, 125 mg/mLDMF: 10 mg/mLMethanol: Slightly solubleWater: 9 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [5][8] |

| UV λmax | 267 nm | [5][8] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of this compound sulfate stems from its ability to inhibit the synthesis of the bacterial cell wall. This process is primarily mediated through the covalent binding and subsequent inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[9]

PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall.[10] Their primary function is to catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains of the nascent peptidoglycan chains. This cross-linking provides the structural integrity and rigidity of the cell wall.[11]

By binding to the active site of PBPs, this compound effectively blocks their enzymatic activity.[9] This disruption of peptidoglycan synthesis leads to the formation of a defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell. Consequently, the cell undergoes lysis, resulting in bacterial death.

Caption: Mechanism of action of this compound Sulfate.

Experimental Protocols

Determination of pKa by Capillary Zone Electrophoresis (CZE)

The acid dissociation constant (pKa) of this compound sulfate has been determined using capillary zone electrophoresis.[7]

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused-silica capillary.

-

Buffers: A series of buffers with varying pH values are prepared.

-

Procedure:

-

The electrophoretic mobility of this compound sulfate is measured at different pH values.

-

A plot of electrophoretic mobility versus pH is generated.

-

The pKa value is determined by fitting the data to the appropriate equation using non-linear regression.[7]

-

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the stability of this compound sulfate and for its quantification in various matrices.[12]

-

Instrumentation: An HPLC system with a UV-VIS detector.

-

Column: A C18 stationary phase column (e.g., LiChroCART RP-18, 5 µm particle size, 125 mm x 4 mm).[12]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10:90 v/v, 0.02 M phosphate buffer at pH 7.0).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV detection at 268 nm.[12]

-

Procedure for Stability Studies:

-

This compound sulfate is subjected to stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation.

-

Degraded samples are then analyzed by the developed HPLC method to separate the parent drug from any degradation products.

-

The method is validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Caption: HPLC workflow for stability testing.

Conclusion

This compound sulfate remains a significant antibiotic in veterinary medicine due to its potent and broad-spectrum activity. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for its effective and safe use, as well as for the development of new and improved formulations. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important cephalosporin.

References

- 1. researcherslinks.com [researcherslinks.com]

- 2. This compound Sulfate | C23H26N6O9S3 | CID 9577261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound sulfate | CAS 118443-89-3 | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 118443-89-3 CAS MSDS (this compound sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. brieflands.com [brieflands.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Stability-indicating HPLC method for the determination of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

Cefquinome: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action, antibacterial potency, and the key experimental protocols used in its evaluation.

Discovery and Development Timeline

This compound was developed by Hoechst AG in Germany during the 1980s, with the internal designation HR 111V. The 1990s saw its introduction into veterinary practice, with widespread use becoming common in the 2000s. The first marketing approval was granted in 1993. In Europe, its use in cattle was permitted by prescription in 1994, followed by approvals for swine in 1999 and horses in 2005.

Chemical Properties and Synthesis

This compound is a zwitterionic molecule, which facilitates its rapid penetration across the outer membrane of Gram-negative bacteria. Its synthesis is a multi-step process that has been detailed in several patents. A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA). This involves the protection of the amino and carboxyl groups, followed by a reaction with trimethylsilyl iodide and 5,6,7,8-tetrahydroquinoline to form the intermediate 7-amino this compound. This intermediate then undergoes acylation to yield the final this compound molecule.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall that is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Antibacterial Spectrum and Potency

This compound has a broad antibacterial spectrum, with high in vitro activity against a wide range of veterinary pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacteria.

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | < 0.06 | < 0.06 |

| Staphylococcus aureus | 0.5 | 0.5 |

| Pasteurella multocida | ≤0.12 | ≤0.12 |

| Haemophilus parasuis | 0.125 | 1 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of this compound dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum preparation: The bacterial isolate to be tested is grown on an appropriate agar medium, and a suspension is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation and incubation: The microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.

-

Reading of results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Studies

In vivo efficacy is often evaluated in mouse models of infection, such as septicemia or mastitis.

Example Protocol (Mouse Mastitis Model):

-

Induction of Mastitis: Anesthetized mice are inoculated with a pathogenic strain of bacteria (e.g., Staphylococcus aureus) into the mammary glands.

-

Treatment: At a specified time post-infection, mice are treated with this compound via a relevant route of administration (e.g., intramammary or systemic). Different dose levels and treatment frequencies are typically evaluated.

-

Endpoint Evaluation: At various time points after treatment, mice are euthanized, and the mammary glands are aseptically removed. The glands are homogenized, and the number of viable bacteria (CFU) is determined by plating serial dilutions on appropriate agar media.

-

Data Analysis: The efficacy of this compound is determined by comparing the bacterial load in the mammary glands of treated mice to that of untreated control mice.

Clinical Applications in Veterinary Medicine

This compound is authorized for the treatment of a variety of bacterial infections in cattle, pigs, and horses. Common indications include:

-

Cattle: Respiratory disease, acute mastitis, and dermatitis.

-

Pigs: Respiratory tract infections and Mastitis-Metritis-Agalactia (MMA) syndrome.

-

Horses: Respiratory infections.

Conclusion

This compound is a potent fourth-generation cephalosporin with a well-established profile of safety and efficacy in veterinary medicine. Its broad spectrum of activity, coupled with its resistance to many β-lactamases, makes it a valuable therapeutic agent for the treatment of challenging bacterial infections in livestock and horses. A thorough understanding of its developmental history, mechanism of action, and antibacterial potency is crucial for its appropriate and effective use in clinical practice.

Cefquinome: A Comprehensive Technical Guide to its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] Its unique zwitterionic molecular structure facilitates rapid penetration across biological membranes, including the porins of Gram-negative bacterial cell walls.[1] This, combined with a high affinity for penicillin-binding proteins (PBPs) and stability against many β-lactamases, confers a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[2][3] This guide provides an in-depth analysis of this compound's antibacterial spectrum and efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Like other β-lactam antibiotics, its primary target is the family of enzymes known as penicillin-binding proteins (PBPs).[5] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these enzymes, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5]

Caption: Mechanism of action of this compound.

In-Vitro Antibacterial Spectrum

This compound demonstrates potent in-vitro activity against a wide array of bacterial pathogens significant in veterinary medicine. Its spectrum covers many Gram-positive and Gram-negative organisms, including strains resistant to earlier-generation cephalosporins.

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in-vitro potency. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various veterinary pathogens, compiled from multiple studies.

Table 1: this compound MIC Values for Bovine Respiratory Disease Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pasteurella multocida | - | - | - | - | [6] |

| Mannheimia haemolytica | - | - | - | - | [6] |

| Histophilus somni | - | - | - | - | - |

Table 2: this compound MIC Values for Bovine Mastitis Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 85 | - | 0.5 | 1 | [7] |

| Streptococcus agalactiae | 51 | - | ≤0.06 | ≤0.06 | [7] |

| Streptococcus dysgalactiae | 54 | - | ≤0.06 | ≤0.06 | [7] |

| Streptococcus uberis | 50 | - | - | - | [7] |

| Escherichia coli | 54 | - | - | 0.5 | [7] |

| Klebsiella spp. | 52 | - | - | 0.5 | [7] |

Table 3: this compound MIC Values for Swine Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus suis | 342 | - | 0.06 | 0.25 | [8] |

| Actinobacillus pleuropneumoniae | - | - | - | - | [4] |

| Haemophilus parasuis | - | - | - | - | [4] |

| Escherichia coli | - | - | 0.06 | 0.25 | [9] |

| Staphylococcus aureus | 160 | - | 0.5 | 1 | [9] |

In-Vivo Efficacy

Clinical trials have demonstrated the in-vivo efficacy of this compound in treating various bacterial infections in cattle and pigs.

Bovine Respiratory Disease (BRD)

In a field study involving Holstein steers with acute respiratory disease, this compound administered intramuscularly at a dose of 1 mg/kg for 3-5 days showed a clinical efficacy of 98.1%, comparable to ceftiofur.[6] The primary causative agents isolated were Pasteurella multocida and Mannheimia haemolytica.[6] Another study comparing this compound (1 mg/kg daily for three days) with tildipirosin for undifferentiated BRD in dairy cattle found no significant difference in cure rates, with this compound achieving an 87.5% cure rate.[10]

Bovine Mastitis

This compound has proven effective in the treatment of clinical mastitis. In an experimental study of E. coli mastitis, parenteral this compound therapy, with or without intramammary administration, significantly improved clinical recovery and bacteriological cure rates compared to a combination of ampicillin and cloxacillin.[1] A field study on clinical mastitis showed that treatment with this compound resulted in the resolution of clinical signs and a reduction in somatic cell counts. For subclinical mastitis caused by Streptococcus agalactiae, intramammary this compound resulted in a bacteriological cure rate of 98% at day 14 post-treatment.[3]

Swine Respiratory Disease

A controlled and randomized field study evaluated the efficacy of this compound (2 mg/kg intramuscularly for 24 hours) for the treatment of respiratory disease in pigs, using ceftiofur as a positive control.[11] The sustained cure rate for this compound-treated animals was significantly higher at 64.6% compared to 50.0% for the ceftiofur-treated group.[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The determination of MIC values is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common procedure.

-

Inoculum Preparation:

-

Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

-

Prepare a direct colony suspension in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Inoculation:

-

Dispense the diluted bacterial suspension into each well of a 96-well microtiter plate containing serial twofold dilutions of this compound.

-

Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-established clinical breakpoints for the specific bacterium and host species.[12]

-

Caption: Workflow for MIC determination by broth microdilution.

In-Vivo Efficacy Study: Experimental Bovine Mastitis Model

-

Animal Selection and Acclimatization:

-

Select healthy, multiparous lactating dairy cows with no history of clinical mastitis and low somatic cell counts.

-

Acclimatize animals to the experimental conditions.

-

-

Pre-challenge Screening:

-

Collect milk samples from all quarters for microbiological culture to ensure they are free from major mastitis pathogens.

-

-

Intramammary Challenge:

-

Prepare a standardized inoculum of a known mastitis pathogen (e.g., E. coli or S. aureus) with a known this compound MIC.

-

Infuse a defined concentration of the bacterial suspension into one or more healthy quarters of each cow.

-

-

Monitoring and Treatment Initiation:

-

Monitor cows for the development of clinical signs of mastitis (e.g., fever, udder swelling, abnormal milk).

-

Once clinical signs are evident, randomly allocate cows to treatment groups (e.g., this compound intramammary, this compound intramuscular, placebo control).

-

Administer treatments according to the predefined protocol (dose, frequency, duration).

-

-

Data Collection and Outcome Assessment:

-

Collect milk samples at regular intervals post-treatment for bacterial culture (to determine bacteriological cure) and somatic cell count analysis.

-

Record clinical scores (rectal temperature, udder inflammation, milk appearance) daily.

-

Evaluate clinical cure based on the resolution of clinical signs.

-

-

Statistical Analysis:

-

Compare the bacteriological and clinical cure rates between treatment groups using appropriate statistical methods.

-

Caption: Experimental workflow for a bovine mastitis clinical trial.

Conclusion

This compound is a potent fourth-generation cephalosporin with a broad antibacterial spectrum and demonstrated efficacy in treating key bacterial diseases in cattle and swine. Its favorable pharmacokinetic properties and stability against many β-lactamases make it a valuable therapeutic agent in veterinary medicine. The quantitative data on its in-vitro activity, coupled with evidence from clinical trials, provides a strong basis for its rational use in combating infections caused by susceptible pathogens. Continued surveillance of antimicrobial susceptibility is crucial to ensure its long-term effectiveness.

References

- 1. Efficacy of this compound for treatment of cows with mastitis experimentally induced using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of standard vs. extended intramammary this compound treatment of clinical mastitis in cows with persistent high somatic cell counts | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 3. Efficacy of this compound and a combination of cloxacillin and ampicillin for treatment of dairy cows with Streptococcus agalactiae subclinical mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. efficacy-of-cefquinome-for-treatment-of-cows-with-mastitis-experimentally-induced-using-escherichia-coli - Ask this paper | Bohrium [bohrium.com]

- 5. The pharmacokinetics and pharmacodynamics of this compound against Streptococcus agalactiae in a murine mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Automated antimicrobial susceptibility testing and antimicrobial resistance genotyping using Illumina and Oxford Nanopore Technologies sequencing data among Enterobacteriaceae [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wvdl.wisc.edu [wvdl.wisc.edu]

The Zwitterionic Advantage: A Technical Guide to Cefquinome's Physicochemical Properties and Enhanced Bacterial Cell Wall Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefquinome, a fourth-generation cephalosporin antibiotic, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is intrinsically linked to its unique zwitterionic structure, which facilitates rapid penetration across the formidable outer membrane of Gram-negative bacteria to reach its periplasmic target, the penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the zwitterionic properties of this compound and elucidates the mechanisms by which it efficiently traverses the bacterial cell wall. Quantitative physicochemical data are presented in structured tables for clear comparison, and detailed experimental protocols for key characterization assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with improved efficacy. Fourth-generation cephalosporins, such as this compound, represent a significant advancement in this field. A key determinant of their enhanced antibacterial spectrum is their ability to overcome the permeability barrier of the Gram-negative outer membrane. This compound's chemical structure, characterized by a permanent positive charge on the quaternary nitrogen of the bicyclic pyridinium group at the C-3 position and a negative charge on the carboxylate group at the C-4 position, confers its zwitterionic nature. This dual charge is pivotal for its interaction with and passage through the porin channels of the bacterial outer membrane.[1][2][3]

This guide will delve into the core physicochemical properties of this compound that contribute to its zwitterionic character and subsequent cell wall penetration.

Zwitterionic Properties of this compound

The zwitterionic nature of this compound is defined by the presence of both positive and negative charges within the molecule, resulting in a net neutral charge at its isoelectric point (pI). This property is governed by the ionization constants (pKa values) of its acidic and basic functional groups.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄N₆O₅S₂ | [3] |

| Molecular Weight | 528.6 g/mol | [3] |

| pKa Values | 2.51, 2.91, 3.85 | [1][4] |

| Partition Coefficient (Log P) at pH 7.4 | -2.0 (calculated from 0.01) | [5] |

| Permeation Coefficient at pH 7.4 | 1.65 | [5] |

| Aqueous Stability | Best stability at pH 7.4 | [5] |

Table 1: Physicochemical Properties of this compound

Note: The partition coefficient (Log P) is a measure of the lipophilicity of a compound. A negative Log P value indicates hydrophilicity.

Experimental Protocol: Determination of pKa and Partition Coefficient by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for determining the physicochemical properties of ionizable compounds like this compound.[5]

Objective: To determine the acid dissociation constants (pKa) and the n-octanol/water partition coefficient (Pow) of this compound sulfate.

Materials:

-

This compound sulfate standard

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary

-

Sodium hydroxide (0.1 M)

-

Deionized water

-

Buffer solutions of various pH values (e.g., phosphate buffers)

-

n-octanol

-

Acetonitrile

-

Syringe filters (0.45 µm)

Procedure:

-

Capillary Conditioning: Before each run, flush the capillary with 0.1 M sodium hydroxide for 3 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.[1]

-

pKa Determination:

-

Prepare a series of buffer solutions with different pH values.

-

Dissolve a known concentration of this compound sulfate in each buffer.

-

Inject the samples into the CE system.

-

Measure the electrophoretic mobility of this compound at each pH.

-

Plot the electrophoretic mobility against the pH. The pKa value can be determined from the inflection point of the resulting sigmoidal curve.[1]

-

-

Partition Coefficient (Pow) Determination:

-

Saturate n-octanol with water and water with n-octanol.

-

Dissolve a known concentration of this compound sulfate in the water phase.

-

Mix equal volumes of the this compound solution and n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 12 hours) to reach equilibrium.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in the aqueous phase using CE.

-

Calculate the partition coefficient as the ratio of the concentration of this compound in n-octanol to its concentration in water.[1]

-

Figure 1: Workflow for Physicochemical Property Determination.

Cell Wall Penetration: The Role of Porin Channels

The outer membrane of Gram-negative bacteria is a major obstacle for many antibiotics. This compound's zwitterionic structure allows it to exploit the water-filled porin channels, such as OmpF and OmpC, to gain entry into the periplasmic space.[6]

Mechanism of Porin-Mediated Transport

Porins are trimeric proteins that form channels through the outer membrane.[7] The interior of these channels is typically lined with charged amino acid residues, creating an electrostatic potential that influences the passage of molecules. The zwitterionic nature of this compound is thought to facilitate its orientation and diffusion through these channels, minimizing unfavorable electrostatic interactions.[7]

Experimental Protocol: Liposome Swelling Assay for Porin Permeability

The liposome swelling assay is a classic method to assess the permeability of porins to different solutes, including antibiotics.

Objective: To determine the relative permeability of reconstituted porin channels to this compound.

Materials:

-

Purified porin proteins (e.g., OmpF, OmpC)

-

Lipids (e.g., egg phosphatidylcholine)

-

This compound solution

-

Isotonic and hypotonic buffer solutions

-

Spectrophotometer

Procedure:

-

Proteoliposome Preparation:

-

Prepare a lipid film by drying a solution of lipids in a round-bottom flask.

-

Rehydrate the lipid film with a solution containing the purified porin protein to form multilamellar vesicles.

-

Subject the vesicles to freeze-thaw cycles and extrusion through a polycarbonate membrane to form unilamellar proteoliposomes.

-

-

Swelling Assay:

-

Resuspend the proteoliposomes in an isotonic buffer.

-

Rapidly mix the proteoliposome suspension with a hypotonic solution containing this compound.

-

Monitor the change in absorbance (typically at 400-500 nm) over time using a spectrophotometer.

-

The influx of this compound and water into the proteoliposomes will cause them to swell, resulting in a decrease in absorbance. The rate of this decrease is proportional to the permeability of the porin to this compound.

-

Figure 2: Liposome Swelling Assay Workflow.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Once in the periplasm, this compound exerts its bactericidal effect by inhibiting the activity of penicillin-binding proteins (PBPs).[3]

Signaling Pathway of this compound Action

PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is the primary component of the bacterial cell wall. By binding to and inactivating these enzymes, this compound disrupts cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[3]

Figure 3: this compound's Mechanism of Action.

Conclusion

The zwitterionic nature of this compound is a critical design feature that underpins its broad-spectrum antibacterial activity. By facilitating efficient transport across the Gram-negative outer membrane via porin channels, this compound can effectively reach its periplasmic targets and disrupt bacterial cell wall synthesis. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of this important fourth-generation cephalosporin. Further research to determine the specific permeation kinetics of this compound through different porin subtypes will provide an even more detailed understanding of its mechanism of action and may inform the design of future antibiotics with enhanced penetration capabilities.

References

- 1. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assay for Bacterial Membrane Protein Integration into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 7. Permeation of antibiotics through Escherichia coli OmpF and OmpC porins: screening for influx on a single-molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cefquinome Dosage Calculation for Bovine Respiratory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine. It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an effective treatment for various infections in cattle, including Bovine Respiratory Disease (BRD). BRD is a significant cause of morbidity, mortality, and economic loss in the cattle industry, and is commonly caused by a complex of bacterial pathogens, primarily Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[1] This document provides detailed application notes and protocols for the dosage calculation of this compound in the treatment of BRD, aimed at researchers, scientists, and drug development professionals.

Recommended Dosage and Administration

The recommended dosage of this compound for the treatment of Bovine Respiratory Disease is 1 mg of this compound per kg of body weight, administered by intramuscular injection once daily for 3 to 5 consecutive days.[2][3]

Table 1: Recommended this compound Dosage for Bovine Respiratory Disease

| Parameter | Value |

| Dosage | 1 mg/kg of body weight |

| Route of Administration | Intramuscular (IM) injection |

| Frequency | Once daily |

| Duration | 3 to 5 consecutive days |

Pharmacokinetics of this compound in Cattle

Understanding the pharmacokinetic profile of this compound is crucial for effective dosage calculation. Following intramuscular administration, this compound is rapidly absorbed and distributed in the body. It exhibits low protein binding and is primarily excreted unchanged in the urine.[4]

Table 2: Pharmacokinetic Parameters of this compound in Cattle after Intramuscular Administration

| Parameter | Value | Reference |

| Bioavailability (F) | 80.38% | [3][5] |

| Maximum Plasma Concentration (Cmax) | 6.93 ± 0.58 µg/mL | [6] |

| Time to Maximum Concentration (Tmax) | 0.5 hours | [6] |

| Elimination Half-life (t½) | 2.5 - 3.73 hours | [4][6] |

| Volume of Distribution (Vd) | 0.13 ± 0.02 L/kg | [7] |

| Protein Binding | < 5% | [4] |

In Vitro Activity against BRD Pathogens

The efficacy of an antibiotic is determined by its ability to inhibit the growth of the target pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 3: this compound MIC Distribution for Key Bovine Respiratory Disease Pathogens

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mannheimia haemolytica | ≤0.016 | 0.031 |

| Pasteurella multocida | ≤0.016 | ≤0.016 |

| Histophilus somni | Data not readily available in cited literature | Data not readily available in cited literature |

Note: Data for Histophilus somni was not explicitly available in the provided search results. The table reflects the available data for the other key pathogens.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[8][9][10][11]

Objective: To determine the in vitro susceptibility of bacterial isolates from BRD cases to this compound.

Materials:

-

Bacterial isolates of Mannheimia haemolytica and Pasteurella multocida from bovine respiratory disease cases.

-

This compound analytical standard.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Incubator (35°C ± 2°C).

-

Microplate reader or visual inspection.

Procedure:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL) in the microtiter plate wells.

-

Inoculum Preparation: Culture the bacterial isolates on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or with a microplate reader.

Protocol for a Clinical Efficacy Trial

This protocol outlines a general framework for a randomized, controlled clinical trial to evaluate the efficacy of this compound for the treatment of BRD. The design should adhere to Good Clinical Practice (GCP) guidelines.

Objective: To evaluate the clinical efficacy of this compound in the treatment of naturally occurring BRD in cattle.

Study Design: A multi-center, randomized, positive-controlled, blinded clinical trial.

Animals:

-

Clinically diagnosed cases of BRD in cattle.

-

Inclusion criteria: Rectal temperature > 40.0°C, clinical signs of respiratory disease (e.g., cough, nasal discharge, increased respiratory rate).

-

Exclusion criteria: Previous antibiotic treatment for BRD, known hypersensitivity to β-lactam antibiotics.

Treatment Groups:

-

Test Group: this compound administered at 1 mg/kg body weight, IM, once daily for 3-5 days.

-

Control Group: A registered and effective antibiotic for BRD treatment, administered according to its label recommendations.

Procedure:

-

Enrollment and Randomization: Animals meeting the inclusion criteria are enrolled and randomly allocated to either the test or control group.

-

Treatment Administration: Treatments are administered by trained personnel who are blinded to the treatment allocation.

-

Clinical Assessment: Clinical signs (rectal temperature, respiratory score, depression score) are recorded at pre-defined time points (e.g., Day 0, 1, 2, 3, 5, and 7).

-

Bacteriological Sampling: Nasopharyngeal swabs or transtracheal washes may be collected for bacterial culture and susceptibility testing at Day 0 and at the end of the study.

-

Data Analysis: The primary outcome is the clinical cure rate, defined as the resolution of clinical signs. Statistical analysis is performed to compare the cure rates between the treatment groups.

References

- 1. dvm360.com [dvm360.com]

- 2. msd-animal-health.co.in [msd-animal-health.co.in]

- 3. Frontiers | Pharmacokinetics and relative bioavailability study of two this compound sulfate intramammary infusions in cow milk [frontiersin.org]

- 4. wormsandgermsblog.com [wormsandgermsblog.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Pharmacokinetics of a single intramuscular injection of this compound in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. entomoljournal.com [entomoljournal.com]

- 8. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]

- 9. 2024 CLSI & EUCAST Human and Vet Guidelines in BIOMIC V3 [rapidmicrobiology.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]

Application Note: Determination of Cefquinome Residues in Bovine Milk by HPLC-MS/MS

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Cefquinome in bovine milk. The protocol includes a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction for cleanup. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a tandem mass spectrometer in positive ion mode. This method has been validated according to the European Commission Decision 2002/657/EC guidelines and is suitable for monitoring this compound residues in milk to ensure food safety and compliance with regulatory limits. The Maximum Residue Limit (MRL) for this compound in milk, as set by the European Commission, is 20 µg·kg⁻¹[1].

Introduction

This compound is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use.[2] It is commonly used in dairy cattle to treat infections such as mastitis. The presence of antibiotic residues in milk is a significant concern for public health, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antimicrobial resistance.[3][4] Therefore, robust and sensitive analytical methods are required for the routine monitoring of this compound residues in milk. This application note provides a detailed protocol for the extraction, cleanup, and analysis of this compound in milk using HPLC-MS/MS.

Experimental

Materials and Reagents

-

This compound Sulfate (Reference Standard, purity ≥ 95%)

-

This compound-d7 (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Styrene-divinylbenzene copolymer SPE cartridges (500 mg)[5] or C18 dispersive SPE (d-SPE) sorbent[6][7]

-

Blank bovine milk (verified to be free of this compound)

Standard Solutions Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve this compound Sulfate in methanol to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound-d7 in methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with water.

Sample Preparation

-

Extraction:

-

Pipette 10.0 g of milk sample into a 50 mL centrifuge tube.[5]

-

Add a known amount of the internal standard working solution.

-

Add 50 mL of an acetonitrile/formic acid/water mixture (900:1:100, v/v/v) and 50 mL of n-hexane.[5]

-

Homogenize the mixture for 1 minute.[5]

-

Centrifuge at 4000 rpm for 10 minutes.[8]

-

-

Cleanup (Solid-Phase Extraction):

-

Condition a styrene-divinylbenzene copolymer SPE cartridge (500 mg) with 10 mL of acetonitrile followed by 10 mL of water.[5]

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water and then 10 mL of an acetonitrile/water mixture (1:19, v/v).[5]

-

Elute the analyte with 10 mL of an acetonitrile/water mixture (1:4, v/v).[5]

-

Add 10 µL of formic acid to the eluate and bring the final volume to 10 mL with the elution solvent.[5]

-

HPLC-MS/MS Conditions

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-5.0 min: 5-95% B

-

5.0-7.0 min: 95% B

-

7.1-10.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

-

This compound-d7: Precursor ion > Product ion (Quantifier)

-

Method Validation

The method was validated in accordance with the European Commission Decision 2002/657/EC.[1][6][9][10][11] The validation parameters included linearity, specificity, accuracy (recovery), precision (repeatability and intra-laboratory reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the determination of this compound in milk. The chromatographic peak for this compound was well-resolved from matrix interferences. The use of an isotopically labeled internal standard ensured high accuracy and precision.

Quantitative Data Summary

| Parameter | Result | Reference |

| **Linearity (R²) ** | > 0.99 | [11] |

| Limit of Detection (LOD) | 0.01 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.04 µg/mL | [2] |

| Recovery | 85% - 103% | [6] |

| Intra-day Precision (RSD%) | < 5% | [12] |

| Inter-day Precision (RSD%) | 2.6% - 9.3% | [6] |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound analysis in milk.

Conclusion

The described HPLC-MS/MS method is rapid, sensitive, and specific for the determination of this compound in bovine milk. The sample preparation is straightforward, and the analytical method is robust. This method can be effectively implemented in routine monitoring programs to ensure that this compound residues in milk do not exceed the established MRL, thereby safeguarding consumer health.

References

- 1. mdpi.com [mdpi.com]

- 2. researcherslinks.com [researcherslinks.com]

- 3. Method Optimization and Validation of Antibiotics Residues in Milk Sample Using LC-MS/MS [ejvs.journals.ekb.eg]

- 4. Antibiotic residues in milk: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [t-stor.teagasc.ie]

- 8. Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of antibiotic residues in bovine milk by HPLC-DAD and assessment of human health risks in Northwestern Himalayan region, India - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Cefquinome Administration in Swine Respiratory Infections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Cefquinome for the treatment of respiratory infections in swine. The included protocols are based on established experimental methodologies to facilitate further research and development.

Introduction to this compound

This compound is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4] this compound is notably stable against many beta-lactamases, enzymes that can inactivate many other cephalosporins.[3] In swine, it is primarily indicated for the treatment of respiratory diseases caused by common pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, Haemophilus parasuis, and Streptococcus suis.[2][3][4]

Administration Routes and Dosage

The primary and approved route of administration for this compound in swine is intramuscular (IM) injection.[2][3] While intravenous (IV) administration is utilized in pharmacokinetic studies to determine absolute bioavailability, it is not a standard clinical route.[5][6]

Table 1: Recommended Dosage and Administration of this compound in Swine

| Parameter | Recommendation |

| Administration Route | Intramuscular (IM) |

| Standard Dosage | 2 mg/kg body weight |

| Frequency | Once daily (every 24 hours) |

| Duration | 3 to 5 consecutive days |

| Injection Site | Neck or thigh muscle |

Note: Studies have shown no significant difference in pharmacokinetic properties between injection into the neck or thigh muscles.[5] Extra-label dosages of 3-5 mg/kg twice daily have been explored for enhanced efficacy against certain pathogens.[2]

Efficacy and Clinical Outcomes

This compound has demonstrated high efficacy in the treatment of bacterial respiratory diseases in pigs.

Table 2: Summary of this compound Efficacy Studies

| Pathogen(s) | Dosage Regimen | Sustained Cure Rate | Comparison | Reference |

| Bacterial Respiratory Pathogens | 2 mg/kg BW, once daily for 3 days | 90.5% | Superior to amoxicillin (80.3%) and enrofloxacin (83.1%) | [1] |

| Respiratory Disease (Field Study) | 2 mg/kg BW, once daily | 64.6% | Significantly higher than ceftiofur (50.0%) | [7] |

| Pasteurella multocida | 0.2-4 mg/kg, once daily for 3 days | Dose-dependent bactericidal effect | N/A | [8] |

| Actinobacillus pleuropneumoniae | 2 mg/kg BW (single dose) | Effective bacterial eradication in ex vivo model | N/A | [9] |

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the PK/PD relationship of this compound is crucial for optimizing dosage regimens. The time that the unbound drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T > MIC) is the key predictor of its efficacy.[2][8]

Table 3: Pharmacokinetic Parameters of this compound in Swine (2 mg/kg BW Dose)

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |

| Cmax (Maximum Concentration) | 4.01 - 4.62 µg/mL | N/A | [5][6] |

| Tmax (Time to Cmax) | 0.38 - 0.88 h | N/A | [5][6] |

| T½ (Elimination Half-life) | 1.34 - 4.36 h | 1.85 h | [2][6] |

| Bioavailability (F) | 95.13 - 103.04% | 100% (by definition) | [5][6] |

Table 4: Pharmacodynamic Targets for this compound against Pasteurella multocida

| Antibacterial Effect | Required %T > MIC |

| 1/3-log reduction | 14.23% |

| 1/2-log reduction | 34.45% |

| 1-log reduction (Bactericidal) | 73.44% |

Data from a piglet tissue cage model.[8]

Experimental Protocols

In Vivo Efficacy and Pharmacokinetic Study Protocol

This protocol outlines a method to evaluate the efficacy and pharmacokinetics of this compound in a swine respiratory infection model.

Caption: Workflow for an in vivo efficacy and pharmacokinetic study.

Methodology:

-

Animal Model: Use healthy, weaned piglets, acclimatized to the study conditions.

-

Infection: Anesthetize piglets and intratracheally inoculate with a known concentration (e.g., 10^7 CFU/mL) of a virulent strain of Actinobacillus pleuropneumoniae or Pasteurella multocida.[8][10]

-

Treatment Groups:

-

Group 1: this compound (e.g., 2 mg/kg BW, IM, once daily).

-

Group 2: Placebo control (e.g., sterile saline, IM).

-

Group 3 (Optional): Positive control (e.g., another approved antibiotic).

-

-

Sample Collection:

-

Collect blood samples from the jugular or ear vein into heparinized tubes at predetermined time points post-administration.

-

Centrifuge blood to separate plasma and store at -20°C or below until analysis.

-

-

Analytical Method:

-

Efficacy Assessment:

-

Monitor clinical signs (rectal temperature, respiratory rate, demeanor) daily.

-

At the end of the study, perform necropsy to score lung lesions.

-

Quantify bacterial load in lung tissue.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) using non-compartmental analysis.

-

Correlate PK parameters with efficacy outcomes to determine the relevant PK/PD index.

-

Minimum Inhibitory Concentration (MIC) Determination Protocol

Determining the MIC of this compound against target pathogens is fundamental for interpreting PK/PD data.

Caption: Protocol for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Materials: this compound standard powder, appropriate broth medium (e.g., Mueller-Hinton), 96-well microtiter plates, and bacterial isolates.

-

Procedure: Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

-

Preparation: Create a series of two-fold dilutions of this compound in the microtiter plate wells.

-

Inoculation: Add a standardized suspension of the test bacterium to each well.

-

Incubation: Incubate the plates under appropriate atmospheric conditions and temperature.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition

This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located in the bacterial cell wall.

Caption: this compound's mechanism of action pathway.

By binding to and inactivating these enzymes, this compound disrupts the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This leads to a compromised cell wall structure, ultimately causing cell lysis and death.[3][4] The zwitterionic structure of this compound facilitates its rapid penetration across bacterial membranes, contributing to its potent activity.[4]

Conclusion

This compound is a highly effective antibiotic for treating respiratory infections in swine, with intramuscular administration being the standard route. A dosage of 2 mg/kg body weight for 3-5 days is generally recommended and supported by clinical and pharmacokinetic data.[1][2][3] The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies aimed at further optimizing the use of this compound and developing new therapeutic strategies for swine respiratory disease.

References

- 1. researchgate.net [researchgate.net]

- 2. A physiologically based pharmacokinetic model to optimize the dosage regimen and withdrawal time of this compound in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savavet.com [savavet.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Influence of the injection site on the pharmacokinetics of this compound following intramuscular injection in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of this compound in healthy piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic/pharmacodynamic integration of this compound against Pasteurella Multocida in a piglet tissue cage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Residue depletion of this compound in swine tissues after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for Cefquinome Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic used exclusively in veterinary medicine for the treatment of various bacterial infections in animals. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides a detailed protocol for the quantification of this compound in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle

The method involves the extraction of this compound from the biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The analyte is then detected and quantified by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. This technique allows for the selective detection of this compound and its fragments, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound quantification in various matrices as reported in the literature.

Table 1: Linearity and Sensitivity of this compound Quantification

| Matrix | Linearity Range (ng/mL or ng/g) | Limit of Quantification (LOQ) (ng/mL or ng/g) | Limit of Detection (LOD) (ng/mL or ng/g) | Reference |

| Porcine Feces | 5 - 1000 | - | - | [1][2][3] |

| Bovine Colostrum & Milk | 1 - 5000 | - | 0.2 | [4] |

| Pig Plasma (unbound) | 5 - 2500 | 5 | 3.12 | [5][6] |

| Pig Plasma (total) | 5 - 2500 | 5 | 0.41 | [5][6] |

| Pig Bronchoalveolar Lavage (BAL) Fluid | 4 - 1000 | 4 | 1.43 | [5][6] |

| Cow's Milk | - | 0.2 µg/kg | 0.1 µg/kg | |

| Mouse Plasma | 0.01 - 5 µg/mL | 0.01 µg/mL | 0.005 µg/mL | [7] |

Table 2: Recovery and Precision of this compound Quantification

| Matrix | Spiked Concentration | Recovery (%) | Within-Day Precision (RSD%) | Between-Day Precision (RSD%) | Reference |

| Bovine Colostrum & Milk | 4 - 240 ng/g | 98.4 - 99.4 | - | - | [4] |

| Cow's Milk | 0.2 µg/kg | 88.60 ± 16.33 | 1.28 - 13.73 | 1.81 - 18.44 | |

| Cow's Milk | 10 µg/kg | 100.95 ± 2.54 | - | - | |

| Cow's Milk | 50 µg/kg | 97.29 ± 1.77 | - | - | |

| Sheep Plasma | 0.4, 2.0, 10 µg/mL | 92.0 - 93.9 | < 5 | < 5 | [8] |

| Mouse Plasma | - | > 85 | < 10 | < 10 | [7] |

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are examples for different matrices.

a) Animal Tissues (Muscle, Liver, Kidney), Milk, Egg, Fish, Shellfish, and Honey[9]

-

Weigh 10.0 g of the homogenized sample. For honey, dissolve 10.0 g in 70 mL of water.

-

Add 50 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 50 mL of n-hexane.

-

Homogenize and filter with suction.

-

To the residue on the filter paper, add 30 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 30 mL of n-hexane, homogenize, and filter again.

-

Combine the filtrates, collect the lower layer, and adjust the volume to 200 mL with the extraction solvent.

-

Take a 40 mL aliquot, concentrate to less than 4 mL at below 40°C, and add 20 mL of water.

-

Proceed to Solid Phase Extraction (SPE).

b) Fat[9]

-

Weigh 5.00 g of the sample.

-

Add 50 mL of acetonitrile/formic acid/water (900:1:100, v/v/v) and 50 mL of n-hexane.

-

Homogenize and filter with suction.

-

Repeat the extraction of the residue with 30 mL of the extraction solvent and 30 mL of n-hexane.

-

Combine the filtrates, collect the lower layer, and adjust the volume to 200 mL.

-

Take an 80 mL aliquot, concentrate to less than 8 mL at below 40°C, and add 20 mL of water.

-

Proceed to SPE.

c) Porcine Feces[1]

-

To 0.5 g of feces, immediately add 500 µL of an 8 µg/mL tazobactam solution in water to inhibit enzymatic degradation.

-

Add 20 µL of the internal standard working solution.

-

Add 1 mL of 1% (v/v) formic acid in acetonitrile–water (50:50, v/v).

-

Shake for 30 minutes.

-

Centrifuge for 10 minutes at 2851 × g and 4 °C.

-

Load the supernatant onto an Oasis PRiME HLB column.

-

The eluate is ready for injection.

d) Bovine Colostrum and Raw Milk[4]

-

To 2 g of colostrum or milk, add an isotopically labeled internal standard.

-

Perform protein precipitation.

-

Follow with solid-phase extraction.

e) Plasma (for total concentration)[5]

-

Perform protein precipitation with acetonitrile.

-

Conduct a back-extraction of acetonitrile with dichloromethane.

f) Plasma (for unbound concentration)[5]

-

Use a simple deproteinization step with a Microcon filter.

Solid Phase Extraction (SPE) Clean-up[10]

-

Use a styrene-divinylbenzene copolymer cartridge (e.g., 500 mg).

-

Load the aqueous extract from the sample preparation step onto the cartridge.

-

Wash the cartridge sequentially with 10 mL of water and 10 mL of acetonitrile/water (1:19, v/v). Discard the effluent.

-

Elute this compound with 10 mL of acetonitrile/water (1:4, v/v).

-

Add 10 µL of formic acid to the eluate and adjust the final volume to 10 mL with acetonitrile/water (1:4, v/v).

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column is commonly used, for instance, an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or a Zorbax Eclipse plus C18 (100 × 2.1 mm).[1]

-

Mobile Phase A: 0.005% to 0.1% (v/v) formic acid in water, sometimes with the addition of 2 mM ammonium formate.[1]

-

Mobile Phase B: Acetonitrile, often with 0.1% (v/v) formic acid.[1]

-

Flow Rate: A typical flow rate is around 300 µL/min.[1]

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

Gradient Elution: A gradient program is used to separate this compound from other matrix components. An example gradient is provided in Table 3.

Table 3: Example of a Gradient Elution Program[1]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[1][4]

-

Precursor Ion (m/z): The protonated molecule [M+H]⁺ of this compound is selected as the precursor ion, which is approximately m/z 529.0.[1]

-

Product Ions (m/z): Characteristic product ions are monitored for quantification and confirmation. Common product ions for this compound are m/z 134.0 and m/z 396.3.[1][9] The most intense product ion is used for quantification.

-

Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion, typically around 15 eV for this compound.[1]

-

Other Parameters: Other parameters such as capillary voltage (e.g., 3.5 kV), cone voltage (e.g., 20 V), source temperature (e.g., 120 °C), and desolvation temperature (e.g., 400 °C) should be optimized for the specific instrument used.[1]

Visualizations

References

- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of this compound, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of this compound, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative analysis of this compound considering different matrix compositions of bovine colostrum and raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of this compound in pig plasma and bronchoalveolar lavage fluid by high-performance liquid chromatography combined with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacokinetics and pharmacodynamics of this compound against Streptococcus agalactiae in a murine mastitis model | PLOS One [journals.plos.org]

- 8. journals.asm.org [journals.asm.org]

- 9. mhlw.go.jp [mhlw.go.jp]

Application Notes and Protocols for the Use of Cefquinome in Experimental Animal Models of Mastitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefquinome, a fourth-generation cephalosporin, in established experimental animal models of mastitis. The protocols and data presented are synthesized from peer-reviewed studies to guide researchers in designing and conducting their own investigations into the efficacy and mechanisms of action of this important veterinary antibiotic.

Introduction

Mastitis, an inflammation of the mammary gland, is a significant concern in dairy animals, leading to substantial economic losses.[1] Experimental animal models, particularly in mice, are crucial for studying the pathogenesis of mastitis and for the preclinical evaluation of new therapeutic agents like this compound.[2][3] this compound exhibits broad-spectrum antibacterial activity against common mastitis pathogens, including Staphylococcus aureus and Escherichia coli, by inhibiting bacterial cell wall synthesis.[1][4] These notes will detail the application of this compound in these models, focusing on protocols for mastitis induction, treatment regimens, and evaluation of efficacy.

Experimental Animal Models

The most predominantly utilized and well-characterized experimental model for studying mastitis is the murine (mouse) model. While rat models are mentioned in the context of S. aureus infections, specific protocols for this compound use in rat mastitis models are not extensively documented in the available literature.[2][3]

Murine Mastitis Model

Lactating mice are the subjects of choice for these studies. The fourth (L4) and fifth (R4) pairs of abdominal mammary glands are typically used due to their larger size and ease of access.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in murine models of mastitis.

Protocol for Staphylococcus aureus-Induced Mastitis in Mice

This protocol is adapted from studies investigating the pharmacokinetics and pharmacodynamics of this compound against S. aureus.[1][5][6]

Objective: To establish a localized S. aureus infection in the mammary gland of lactating mice and to evaluate the therapeutic efficacy of this compound.

Materials:

-

Lactating CD-1 mice (body weight 35-45 g)[5]

-

Staphylococcus aureus strain (e.g., Newbould 305, ATCC 29740)[5]

-

Brain Heart Infusion (BHI) broth and agar

-

This compound sterile powder

-

Sterile saline solution

-

32-gauge blunt needles

-

Anesthetic agent (e.g., pentobarbital)

-

Homogenizer

-

Plates for bacterial enumeration (e.g., Mannitol Salt Agar)

Procedure:

-

Bacterial Preparation: Culture S. aureus in BHI broth overnight. Dilute the culture in sterile saline to the desired concentration (e.g., approximately 4000 CFU in 100 µL).

-

Induction of Mastitis:

-

Anesthetize the lactating mouse.

-

Make a small incision at the end of the teat of the L4 and R4 mammary glands.

-

Using a 32-gauge blunt needle, infuse 100 µL of the S. aureus suspension into the teat canal.

-

Allow the infection to establish for approximately 9 hours to reach a bacterial load of around 10^7 CFU/gland.

-

-

This compound Administration:

-

Evaluation of Efficacy:

-

At predetermined time points (e.g., 24, 48, 72 hours post-treatment), euthanize the mice.

-

Aseptically harvest the treated mammary glands.

-

Homogenize the glands in sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar for bacterial enumeration (CFU/gland).

-

Protocol for Escherichia coli-Induced Mastitis in Mice

This protocol is based on studies evaluating this compound's effectiveness against environmental mastitis pathogens.

Objective: To induce an E. coli mastitis in lactating mice and assess the efficacy of this compound treatment.

Materials:

-

Lactating mice

-

Pathogenic Escherichia coli strain

-

Luria-Bertani (LB) broth and agar

-

This compound sterile powder

-

Sterile saline solution

-

Materials for intramammary infusion as listed in Protocol 3.1.

Procedure:

-

Bacterial Preparation: Grow E. coli in LB broth to the desired concentration.

-

Induction of Mastitis: Follow the same procedure as for S. aureus (Protocol 3.1, step 2), infusing the E. coli suspension. The initial bacterial density can be around 10^7 CFU/gland.

-

This compound Administration: Administer this compound intramammarily at various doses (e.g., 25, 50, 100, 200, 400 µ g/gland ) and intervals (e.g., 12 or 24 hours) starting at 9 hours post-inoculation.

-

Evaluation of Efficacy: Harvest mammary glands at 24, 48, and 72 hours post-treatment for bacterial enumeration.

Protocol for Lipopolysaccharide (LPS)-Induced Mastitis in Mice

This model is used to study the inflammatory response characteristic of Gram-negative bacterial mastitis without a live infection.

Objective: To induce a sterile inflammation in the mammary gland using LPS and to study the anti-inflammatory effects of potential therapeutic agents.

Materials:

-

Lactating mice

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline solution

-

Materials for intramammary infusion as listed in Protocol 3.1.